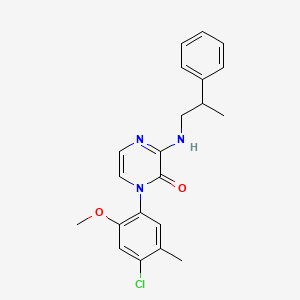

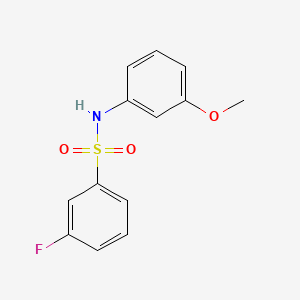

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

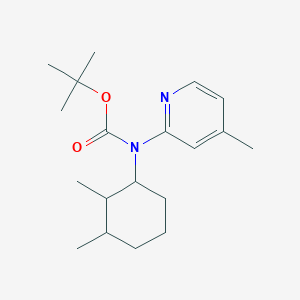

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one is a chemical compound that belongs to the pyrazinone class of drugs. It is also known as JNJ-31001074 and is a selective inhibitor of the dopamine D2 receptor. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.

Aplicaciones Científicas De Investigación

Antimitotic Agents Research on related compounds such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has revealed their potential as antimitotic agents. Both the S- and R-isomers of these derivatives exhibit activity in biological systems, with the S-isomer generally being more potent (Temple & Rener, 1992).

Corrosion Inhibition Pyrazole derivatives, such as 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic environments. These compounds demonstrate significant inhibition efficiency and are considered mixed-type inhibitors (Yadav et al., 2016).

Antimicrobial and Anticoccidial Activity Compounds structurally related to 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one have shown antimicrobial and anticoccidial activities. For instance, derivatives of pyran-3(4H)-ones demonstrated notable activity against various microbes and acted as effective coccidiostats in animal models (Georgiadis, 1976).

c-Met/ALK Inhibition in Cancer Therapy Aminopyridyl/pyrazinyl-substituted compounds have shown potential in cancer therapy as selective inhibitors of c-Met/ALK, which are critical in the progression of certain cancers. These compounds have exhibited significant tumor growth inhibition in pharmacological and antitumor assays (Li et al., 2013).

Organocatalysis in Chemical Synthesis Isonicotinic acid has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating the utility of such compounds in facilitating chemical reactions under green and efficient conditions (Zolfigol et al., 2013).

Propiedades

IUPAC Name |

1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-phenylpropylamino)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2/c1-14-11-18(19(27-3)12-17(14)22)25-10-9-23-20(21(25)26)24-13-15(2)16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCHIYYDFIZEJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCC(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2989618.png)

![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)

![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)

![(E)-methyl 2-(4-fluorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2989638.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)